molecular formula C21H11F6N5 B607041 德克格鲁兰特 CAS No. 911115-16-7

德克格鲁兰特

货号 B607041
CAS 编号: 911115-16-7
分子量: 447.3444
InChI 键: DMJHZVARRXJSEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Decoglurant has a molecular formula of C21H11F6N5 and a molar mass of 447.344 g·mol −1 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Physical And Chemical Properties Analysis

Decoglurant has a molecular weight of 447.344 and a chemical formula of C21H11F6N5 . Unfortunately, detailed physical and chemical properties are not available.

科学研究应用

  1. 德克格鲁兰特在重度抑郁症中的应用:Umbricht等人(2020年)的一项名为“部分难治性重度抑郁症中mGlu2/3阴性别构调节剂德克格鲁兰特的随机、双盲、安慰剂对照试验”的研究进行了一项随机、安慰剂对照、双盲、多中心2期试验,以评估德克格鲁兰特的抗抑郁和促认知作用。该研究涉及已经使用选择性血清素再摄取抑制剂或血清素-去甲肾上腺素再摄取抑制剂的部分难治性MDD患者。不幸的是,德克格鲁兰特在试验中未表现出任何显着的抗抑郁或促认知作用(Umbricht等人,2020年)

  2. 德克格鲁兰特在中枢神经系统治疗中的应用:Qunies和Emmitte(2021年)的另一篇论文“II组代谢型谷氨酸受体的阴性别构调节剂:一项专利审查(2015年至今)”讨论了II组代谢型谷氨酸(mGlu)受体作为靶点开发新型中枢神经系统治疗剂的潜力。德克格鲁兰特作为作用于这些受体的阴性别构调节剂的小分子,已进入针对阿尔茨海默病、焦虑症、认知障碍和抑郁症等疾病的临床试验(Qunies和Emmitte,2021年)

未来方向

Despite some discouraging results for Decoglurant in patients with major depressive disorder, mGlu2/3 receptors still hold promise for the development of safer and more efficacious antidepressants . Clinical trials of two mGlu2/3 receptor antagonists, a phase 2 trial of TS-161 (an orthosteric antagonist) and a phase 1 trial of DSP-3456 (a NAM), are presently ongoing .

属性

IUPAC Name

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHZVARRXJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031872
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decoglurant

CAS RN

911115-16-7
Record name 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911115-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-ethynyl-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (example C.1) (355 mg, 1.0 mmol) and commercially available 2-amino-5-bromopyridine (156 mg, 1.0 mmol) according to general procedure II. Obtained as a dark-red solid (80 mg, 17%). MS (ISP) 448.2[(M+H)+]; mp 227-229° C.
Name
3-ethynyl-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Yield
17%

Citations

For This Compound
86
Citations
D Umbricht, M Niggli, P Sanwald-Ducray… - The Journal of …, 2020 - psychiatrist.com
… , decoglurant may restore normal glutamate transmission, thus reducing depressive and cognitive symptoms. In initial safety studies in healthy volunteers, decoglurant … of decoglurant …
Number of citations: 29 www.psychiatrist.com
AM Qunies, KA Emmitte - Expert Opinion on Therapeutic Patents, 2021 - Taylor & Francis
… molecules that act as negative allosteric modulators (NAMs) on these receptors have demonstrated efficacy and/or target engagement in animal models, and one molecule (decoglurant…
Number of citations: 8 www.tandfonline.com
S Chaki, M Watanabe - European Archives of Psychiatry and Clinical …, 2023 - Springer
… Decoglurant has been shown to reduce the anhedonic index … phase 2 trial of decoglurant as an adjunctive treatment to … was conducted to evaluate decoglurant’s antidepressant and …
Number of citations: 4 link.springer.com
A Shamabadi, A Ahmadzade, A Aqamolaei… - Iranian Journal of …, 2022 - ncbi.nlm.nih.gov
… Decoglurant is a drug with the selective inhibitory function of glutamate receptor type 2.3. One study compared the effects of placebo and different daily decoglurant doses of 5 mg, 15 mg…
Number of citations: 9 www.ncbi.nlm.nih.gov
S Chaki - Advances in pharmacology, 2020 - Elsevier
… Notably, while decoglurant failed to show neurophysiological and behavioral properties of … based on above-mentioned Phase 2 study of decoglurant, and other human proof-of-concept …
Number of citations: 8 www.sciencedirect.com
S Chaki - Advances in Pharmacology, 2019 - Elsevier
… , MGS0039 and LY3020371, bind to the N-terminus of the receptors where they compete the binding of glutamate, while the negative allosteric modulators, such as decoglurant and …
Number of citations: 16 www.sciencedirect.com
ST Wilkinson, G Sanacora - Drug discovery today, 2019 - Elsevier
… Decoglurant is a negative allosteric modulator of mGluR 2 and mGluR 3 . A four-arm, fixed-dose study was completed in June 2014 and reported as negative [54]. The compound was …
Number of citations: 135 www.sciencedirect.com
S Chaki, K Fukumoto - Current Opinion in Pharmacology, 2018 - Elsevier
… Recently, the efficacy and safety of the mGlu2 receptor NAM, decoglurant, as an adjunctive … However, the phase II trial with decoglurant has been discontinued due to lack of efficacy. …
Number of citations: 25 www.sciencedirect.com
JM Witkin, KP Pandey, JL Smith - Pharmacology Biochemistry and …, 2022 - Elsevier
… Antagonists of mGlu2/3Rs (decoglurant and TS-161) have been studied in depression where TS-161 has advanced into a planned Phase 2 study in treatment-resistant depression. The …
Number of citations: 10 www.sciencedirect.com
H Javelot - Annales pharmaceutiques francaises, 2015 - europepmc.org
… (Glyx-13), NRX-1074 developed for depression, rapastinel and bitopertine developed for obsessive compulsive disorder,(ii) metabotropic glutamate receptors modulators: decoglurant …
Number of citations: 9 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。